2-(1,3-Diphenyl-1H-pyrazol-4-yl)-3-pyridin-3-ylmethyl-thiazolidin-4-one
CAS No.:
Cat. No.: VC15612326
Molecular Formula: C24H20N4OS
Molecular Weight: 412.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H20N4OS |
|---|---|
| Molecular Weight | 412.5 g/mol |
| IUPAC Name | 2-(1,3-diphenylpyrazol-4-yl)-3-(pyridin-3-ylmethyl)-1,3-thiazolidin-4-one |
| Standard InChI | InChI=1S/C24H20N4OS/c29-22-17-30-24(27(22)15-18-8-7-13-25-14-18)21-16-28(20-11-5-2-6-12-20)26-23(21)19-9-3-1-4-10-19/h1-14,16,24H,15,17H2 |
| Standard InChI Key | JDHSZCBXNXKMQB-UHFFFAOYSA-N |
| Canonical SMILES | C1C(=O)N(C(S1)C2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4)CC5=CN=CC=C5 |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound has the molecular formula C₂₄H₂₀N₄OS and a molecular weight of 412.5 g/mol. Its IUPAC name, 2-(1,3-diphenylpyrazol-4-yl)-3-(pyridin-3-ylmethyl)-1,3-thiazolidin-4-one, reflects three key components:
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1,3-Diphenylpyrazole: A bicyclic aromatic system with phenyl substituents at positions 1 and 3.
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Thiazolidin-4-one: A five-membered ring containing sulfur, nitrogen, and a ketone group.
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Pyridin-3-ylmethyl: A methyl-linked pyridine ring providing additional nitrogen-based polarity .
The canonical SMILES string C1C(=O)N(C(S1)C2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4)CC5=CN=CC=C5 encodes this architecture, highlighting the connectivity between the pyrazole, thiazolidinone, and pyridine groups.
Structural Analysis
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Pyrazole Core: The 1,3-diphenyl substitution pattern is common in bioactive pyrazoles, enhancing lipophilicity and π-π stacking potential .
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Thiazolidinone Ring: The thiazolidin-4-one moiety is a known pharmacophore in antidiabetic (e.g., thiazolidinediones) and anti-inflammatory agents .
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Pyridine Substituent: The pyridin-3-ylmethyl group introduces a basic nitrogen, potentially improving solubility and target binding .
Synthesis and Characterization
Synthetic Pathways
The compound is synthesized via multi-step condensation reactions, as exemplified by related thiazolidin-4-one derivatives :
Step 1: Formation of Pyrazole-4-carbaldehyde
1,3-Diphenyl-1H-pyrazole-4-carbaldehyde is prepared by Vilsmeier-Haack formylation of 1,3-diphenylpyrazole .
Step 2: Condensation with Thioglycolic Acid
The aldehyde reacts with thioglycolic acid in the presence of a catalyst (e.g., ZnCl₂ or 2-oxoimidazolidine-1,3-disulfonic acid [OImDSA]) to form the thiazolidin-4-one ring .
| Parameter | Details | Source |
|---|---|---|
| Catalyst | OImDSA (0.1 g/mmol aldehyde) | |
| Solvent | Water or ethanol | |
| Temperature | Room temperature to reflux (80–100°C) | |
| Yield | 68–92% (optimized for analogs) |
Spectroscopic Characterization
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IR Spectroscopy: Key peaks include ~1730 cm⁻¹ (C=O stretch of thiazolidinone) and ~1680 cm⁻¹ (C=N of pyrazole) .
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¹H NMR: Distinct signals at δ 3.65–4.30 ppm (thiazolidine CH₂), δ 5.10–5.14 ppm (thiazolidine CH), and δ 7.05–8.50 ppm (aromatic protons) .
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Elemental Analysis: Confirms stoichiometry (e.g., C: 61.58%, H: 4.21%, N: 15.96%, S: 12.18% for C₂₇H₂₂N₆O₂S₂ analog) .
Biological Activities and Mechanisms
Anticancer Activity
Pyrazole-thiazolidinone hybrids inhibit Aurora-A kinase, a regulator of mitotic progression . In silico docking studies suggest the pyridine group interacts with kinase hinge regions (binding affinity: −9.2 kcal/mol) . Preliminary assays on analogs show IC₅₀ values of 1.2–4.8 µM against MCF-7 breast cancer cells .
Antidiabetic Effects
Thiazolidin-4-ones act as PPAR-γ agonists, improving insulin sensitivity . Compounds with 1,3-diphenylpyrazole substituents demonstrate EC₅₀ values of 0.8–2.3 µM in glucose uptake assays . Renoprotective effects (e.g., reduced albuminuria) are also observed in diabetic rat models .
Pharmacokinetic and Toxicity Considerations
ADME Properties
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Solubility: Moderate aqueous solubility (LogP ≈ 3.1) due to pyridine and thiazolidinone groups .
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Metabolism: Predicted hepatic oxidation via CYP3A4, with potential sulfoxide metabolites .
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Blood-Brain Barrier: Limited penetration (polar surface area = 98 Ų).
Toxicity Profiles
Future Directions and Applications
Therapeutic Development
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Optimization: Introduce polar groups (e.g., sulfonamides) to enhance solubility .
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Combination Therapies: Pair with metformin or COX-2 inhibitors for synergistic effects .
Diagnostic Applications
Radiolabeled derivatives (e.g., ¹¹C-methyl) could image inflammation via mPGES-1 targeting .
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